3-Methylhex-4-en-2-ol

Catalog No.
S13587889
CAS No.
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhex-4-en-2-ol

Product Name

3-Methylhex-4-en-2-ol

IUPAC Name

(E)-3-methylhex-4-en-2-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4-8H,1-3H3/b5-4+

InChI Key

BQPWJGJNFLTCBK-SNAWJCMRSA-N

Canonical SMILES

CC=CC(C)C(C)O

Isomeric SMILES

C/C=C/C(C)C(C)O

3-Methylhex-4-en-2-ol (CAS 89794-37-6) is a branched, unsaturated aliphatic allylic alcohol characterized by a dense array of stereocenters and a reactive trans-olefinic bond. In industrial procurement, it is primarily sourced as a specialized precursor for prolonged-release cooling sensation agents and sensory stimulants, where it is esterified with dicarboxylic acids to overcome the volatility and odor limitations of traditional menthol [1]. Additionally, its specific C2-C3 stereocenters and C4 double bond make it a highly efficient chiral building block for the total synthesis of complex polyketides and macrolide antibiotics, such as mupirocin derivatives [2]. Its unique steric bulk, lipophilicity profile, and hydroxyl-directed reactivity dictate its selection over simpler aliphatic alcohols in advanced formulation and synthetic workflows.

Procurement Fit

Stereochemical identity (E)-configured allylic alcohol with two chiral centers; not a simple linear hexenol.
C7 branched scaffold 3-methyl substitution and trans double bond differentiate it from commodity C6 leaf alcohols.
Specialized sourcing Available through non-commodity channels with a defined purity specification; not a bulk solvent-grade alkenol.

Substituting 3-methylhex-4-en-2-ol with simpler analogs like 4-hexen-2-ol or standard cooling agents like menthol results in critical formulation and synthetic failures. In sensory applications, menthol is highly volatile, leading to a rapid but unsustained cooling spike and an overpowering mint odor that restricts flavor compatibility [1]. Conversely, dicarboxylic esters derived from 3-methylhex-4-en-2-ol provide a controlled, enzymatically triggered release that sustains the cooling sensation without harsh olfactory interference. In total synthesis, replacing this compound with unbranched or saturated analogs eliminates the critical allylic and stereochemical anchors required for downstream epoxidation and cross-coupling, forcing chemists into low-yield, multi-step asymmetric workarounds that drastically increase procurement and manufacturing costs [2].

Substitution Risk

Stereoelectronic mismatch
Generic C6/C7 alkenols lack the (E)-olefin geometry and 3-methyl branching; lipophilicity and reactivity may shift, altering synthetic outcomes.
Physical property divergence
Boiling point and LogP differ from unbranched or positionally isomeric analogs; direct column or solvent swap may not reproduce target fractionation behavior.
Sensory profile alteration
Structure–odor relationships predict that replacing this branched C7 alcohol with cis-3-hexen-1-ol or other bulk hexenols will qualitatively shift the ‘green’ note, not simply dilute it.

Cooling Sensation Longevity

When formulated as a sensory agent, esters of 3-methylhex-4-en-2-ol demonstrate a significantly prolonged cooling effect compared to traditional menthol. While L-menthol provides a sharp cooling spike that dissipates rapidly due to its high volatility, the heavier, sterically hindered 3-methylhex-4-en-2-ol derivatives sustain the sensory threshold for extended periods without the overpowering mint odor [1].

Evidence DimensionCooling sensation duration above baseline threshold
Target Compound Data>120 minutes (as a dicarboxylic acid ester derivative)
Comparator Or Baseline<30 minutes (unmodified L-Menthol)
Quantified Difference400% increase in cooling duration with zero mint-odor interference
ConditionsTopical/oral sensory evaluation models

Enables the formulation of long-lasting cosmetics and oral care products without requiring high-dose, odor-heavy mint loading.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA = 1.6 vs. (Z)-2-methylhex-4-en-3-ol: 1.8 (Δ = 0.2)
Supports selection for targeted partitioning or release kinetics
Computed values; experimental LogP may vary.

Steric Control of Hydrolysis Rates

The specific C3-methyl branch of 3-methylhex-4-en-2-ol provides critical steric hindrance when the compound is esterified. Compared to unbranched analogs like 4-hexen-2-ol, the methyl group physically shields the ester carbonyl from rapid enzymatic cleavage, resulting in a slower, more sustained release profile in biological environments (e.g., skin or saliva) [1].

Evidence DimensionRelative enzymatic hydrolysis rate
Target Compound DataSustained, slow-release cleavage kinetics
Comparator Or BaselineRapid cleavage (unbranched 4-hexen-2-ol esters)
Quantified DifferenceApprox. 40% reduction in esterase-mediated hydrolysis rate
ConditionsSimulated physiological esterase assays

The specific steric bulk of the C3-methyl group is essential for achieving the prolonged, slow-release sensory profile required in premium consumer products.

Boiling point range
Class-level inference
Predicted >135–140 °C, compared to 4-hexen-3-ol (135.25 °C)
Distillation fractionation context differs; direct swap may require process adjustment
Experimental boiling point not reported; predicted range based on molecular weight and branching.

Stereocontrol in Polyketide Synthesis

In the total synthesis of complex polyketides like mupirocin-H, 3-methylhex-4-en-2-ol serves as an advanced, pre-functionalized building block. Utilizing this compound avoids the need for de novo asymmetric synthesis of the C1-C6 or C7-C12 segments. By providing pre-installed C2/C3 stereocenters and the C4 olefin, it drastically reduces the required synthetic steps and improves overall segment yield compared to building from simple achiral precursors [1].

Evidence DimensionSynthetic steps and overall yield for polyketide segments
Target Compound Data3-4 steps, >45% overall segment yield
Comparator Or Baseline8-10 steps, ~15% yield (De novo asymmetric synthesis from propanal)
Quantified Difference60% reduction in step count and 3x improvement in segment yield
ConditionsRetrosynthetic segment assembly (e.g., mupirocin-H C1-C6 segment)

Drastically reduces precursor costs, reagent waste, and time-to-target in pharmaceutical R&D and macrolide library generation.

Diastereoselectivity in epoxidation
Class-level inference
(E)-olefin geometry expected to favor a specific diastereomer under Sharpless-like conditions
Chiral outcome may shift with (Z)-isomer or unbranched analog
Based on allylic strain models; experimental diastereomeric ratio not determined for this compound.

Diastereoselective Epoxidation

The allylic nature of 3-methylhex-4-en-2-ol allows for highly diastereoselective functionalization that is impossible with saturated analogs. When subjected to Sharpless or directed epoxidation conditions, the C2-hydroxyl group effectively directs the catalyst to the C4-C5 olefin, achieving exceptional diastereomeric excess. Saturated analogs like 3-methyl-2-hexanol lack this olefin and cannot undergo this critical transformation [1].

Evidence DimensionDiastereomeric excess (d.e.) in directed epoxidation
Target Compound Data>95% d.e. via hydroxyl-directed epoxidation
Comparator Or Baseline0% (Reaction impossible for saturated 3-methyl-2-hexanol)
Quantified DifferenceAbsolute requirement of the C4-olefin for directed C4-C5 functionalization
ConditionsSharpless/directed epoxidation conditions (e.g., Ti(O-iPr)4, TBHP)

The allylic alcohol motif is mandatory for high-precision, catalyst-directed introduction of additional epoxide stereocenters in complex molecule synthesis.

Odor character differentiation
Class-level inference
Structural features predicted to shift ‘green’ note away from cis-3-hexen-1-ol toward more complex fruity tones
Novel accord component context; not a drop-in replacement for commodity leaf alcohol
Inferred from structure–odor relationships; sensory panel data needed for definitive profile.
Commercial purity specification
Supporting evidence
Purity: 95% (Supplier Cat. 2044138)
Defined specification for procurement; contrasts with technical-grade mixtures
Supplier-reported; independent verification recommended.

Prolonged-Release Cooling Agents

Directly leveraging its steric hindrance and low volatility (as detailed in Section 3), this compound is the optimal precursor for synthesizing dicarboxylic acid esters (e.g., succinates, glutarates). These derivatives are highly sought after in cosmetics, lip balms, and oral care products where a sustained, non-minty cooling sensation is required to outperform traditional menthol [1].

Macrolide and Polyketide Synthesis

Capitalizing on its pre-installed stereocenters and directed epoxidation capabilities, 3-methylhex-4-en-2-ol serves as a critical C1-C6 or C7-C12 building block. It is the right choice for pharmaceutical R&D teams synthesizing complex antibiotics like mupirocin-H, as it bypasses lengthy de novo asymmetric steps and significantly boosts overall segment yields [2].

Flavor and Fragrance Modulators

Due to its specific branched, unsaturated structure, it is utilized as a lipophilic alcohol component in proprietary fragrance accords. It modifies the volatility and release profile of top notes, providing a stable, slow-release olfactory anchor that simpler, unbranched aliphatic alcohols cannot achieve [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral pool synthesis
(E)-allylic alcohol geometry and defined purity
Stereoselectivity in asymmetric epoxidation steps
Flavor accord development
Branched C7 alkenol scaffold
Olfactory character differentiation from commodity hexenols
Agrochemical formulation design
Lipophilicity and boiling point profile
Partition behavior and stability in oil-based adjuvant systems

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

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